3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea
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Overview
Description
3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea is a complex organic compound that features a thiadiazole ring, a phenylurea moiety, and a sulfanyl group
Mechanism of Action
Target of Action
The primary target of 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it a key target for antituberculosis agents .
Mode of Action
1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea interacts with its target, InhA, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid synthesis pathway in Mycobacterium tuberculosis . The disruption of this pathway inhibits the growth and proliferation of the bacteria .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting the activity of InhA, 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This disruption leads to the inhibition of bacterial growth and proliferation .
Result of Action
The result of the action of 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the fatty acid synthesis pathway, the compound prevents the bacteria from producing essential components of their cell wall, leading to their eventual death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea typically involves multistep organic reactions. One common method includes the reaction of 2-oxo-2-phenylethyl chloride with thiourea to form the intermediate 2-oxo-2-phenylethylthiourea. This intermediate then undergoes cyclization with thiosemicarbazide to form the 1,3,4-thiadiazole ring. Finally, the thiadiazole intermediate is reacted with phenyl isocyanate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted ureas or thiadiazoles
Scientific Research Applications
3-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties .
Properties
IUPAC Name |
1-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-14(12-7-3-1-4-8-12)11-24-17-21-20-16(25-17)19-15(23)18-13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIZZXAKKASDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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